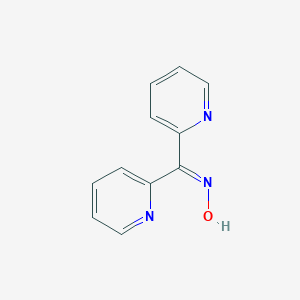

Bis(2-pyridyl) ketone oxime

Vue d'ensemble

Description

Di-2-pyridyl ketone oxime forms hexanuclear clusters with extremely rare manganese oxidation-state combinations. It forms neutral binuclear and cationic trinuclear, pentanuclear or hexanuclear complexes in copper chemistry.

Mécanisme D'action

Target of Action

Di-2-Pyridyl Ketoxime, also known as Di-2-pyridylketoxime, Bis(2-pyridyl) ketone oxime, or di-2-Pyridyl ketone oxime, is a unique member of the 2-pyridyl ketoximes family . The primary targets of this compound are Cadmium (II) complexes . These complexes have been used as models for the solvent extraction of toxic metal ions from aqueous environments .

Mode of Action

The compound interacts with its targets through its substituent on the oxime carbon, which bears another potential donor site, i.e., a second 2-pyridyl group . This unique structure allows it to form complexes with Cadmium (II) halides .

Biochemical Pathways

The coordination chemistry of 2-pyridyl ketoximes, including Di-2-Pyridyl Ketoxime, continues to attract the interest of many inorganic chemistry groups around the world . The compound’s interaction with Cadmium (II) complexes affects the solvent extraction process of this toxic metal ion from aqueous environments .

Pharmacokinetics

Its unique structure and ability to form complexes with cadmium (ii) halides suggest that it may have unique pharmacokinetic properties .

Result of Action

The compound’s action results in the formation of complexes with Cadmium (II) halides . These complexes consist of structurally similar 1D zigzag chains . Neighboring Cadmium (II) atoms are alternately doubly bridged by halogeno and Di-2-Pyridyl Ketoxime ligands .

Action Environment

The action of Di-2-Pyridyl Ketoxime is influenced by environmental factors such as the presence of Cadmium (II) halides . The compound’s efficacy and stability may also be affected by these factors .

Analyse Biochimique

Biochemical Properties

Di-2-Pyridyl Ketoxime has been found to interact with various metals to form chelates. For instance, it reacts with gold to form a water-soluble chelate . It also forms a complex with iron (II) that is stable and exhibits an absorption maxima in an alkaline citrate medium .

Cellular Effects

The cellular effects of Di-2-Pyridyl Ketoxime are largely dependent on the specific metal ions it interacts with. For instance, its complex with cadmium (II) has been used as a model for solvent extraction of this toxic metal ion from aqueous environments .

Molecular Mechanism

At the molecular level, Di-2-Pyridyl Ketoxime exerts its effects through binding interactions with metal ions. It forms chelates with these ions, which can then be extracted or detected using various methods .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Di-2-Pyridyl Ketoxime can change over time. For instance, its complex with gold is stable and can be detected spectrophotometrically .

Metabolic Pathways

Di-2-Pyridyl Ketoxime is involved in the metabolic pathways of certain metal ions. For instance, it forms a complex with cadmium (II), which can then be extracted from aqueous environments .

Activité Biologique

Bis(2-pyridyl) ketone oxime (BPKO) is a compound characterized by its oxime functional group, which has garnered attention for its diverse biological activities. This article explores the biological activity of BPKO, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

BPKO is represented by the molecular formula and has a unique structure that allows it to interact with various biological targets. The oxime group enhances its reactivity and potential for forming complexes with metal ions, which can influence its biological effects.

- Reactive Oxygen Species (ROS) Production : BPKO has been shown to induce ROS production in human diploid fibroblasts (HDFs), leading to cellular senescence. The transient increase in ROS levels is associated with the activation of antioxidant enzymes such as catalase and superoxide dismutase (SOD) .

- Nitric Oxide (NO) Production : The compound also stimulates the production of nitric oxide via inducible nitric oxide synthase (iNOS). This process is crucial for various signaling pathways and may contribute to the compound's anti-inflammatory effects .

- Kinase Inhibition : BPKO and its derivatives have been identified as inhibitors of several kinases involved in cancer progression, including cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K). This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Anticancer Activity

BPKO exhibits significant anticancer properties. Studies have demonstrated that it can inhibit the growth of various cancer cell lines, including A549 (lung cancer), HT-29 (colon cancer), and MDA-MB-231 (breast cancer). The mechanism involves the induction of apoptosis and cell cycle arrest .

Anti-Inflammatory Effects

The ability of BPKO to generate NO suggests potential anti-inflammatory properties. By modulating inflammatory pathways, it may reduce the severity of conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Research indicates that BPKO possesses antimicrobial properties against a range of pathogens. Its metal complexes have shown effectiveness against bacterial strains, making it a candidate for further development as an antimicrobial agent .

Case Studies

- Cellular Senescence Induction : A study reported that treatment with BPKO led to increased levels of senescence-associated proteins in HDFs, indicating its role in promoting cellular aging through oxidative stress pathways .

- Cancer Cell Line Studies : In vitro studies demonstrated that BPKO significantly inhibited the growth of A549 lung cancer cells, with IC50 values indicating potent activity compared to standard chemotherapeutics .

Data Tables

| Activity Type | Effect | Mechanism |

|---|---|---|

| Anticancer | Inhibition of cell growth | CDK and PI3K inhibition |

| Anti-inflammatory | Reduction in inflammatory markers | NO production and modulation of pathways |

| Antimicrobial | Inhibition of bacterial growth | Metal complex formation |

| Cellular Senescence | Induction of senescence-associated markers | ROS production |

Applications De Recherche Scientifique

Coordination Chemistry

Metal Complex Formation

Bis(2-pyridyl) ketone oxime exhibits strong coordination properties with various metal ions, forming stable complexes. These complexes are of interest due to their unique structural and electronic properties, which can be tuned by altering the metal center.

- Copper Complexes : The compound has been utilized in synthesizing neutral binuclear and cationic trinuclear complexes with copper. These complexes demonstrate interesting magnetic and electronic characteristics, making them suitable for applications in catalysis and material science .

- Cadmium Complexes : Research has shown that this compound reacts with cadmium(II) halides to form complexes that exhibit distinct vibrational properties in IR and Raman spectroscopy. This indicates the potential for these complexes in sensor technology and environmental monitoring .

Catalysis

Catalytic Properties

The ability of this compound to form metal complexes enhances its catalytic potential in various reactions.

- Asymmetric Synthesis : The compound has been explored for its role in asymmetric synthesis, particularly in the reduction of ketones and imines using chiral reducing agents. Its coordination with metals facilitates high enantioselectivity in these reactions, which is crucial for the pharmaceutical industry .

- Electrochemical Applications : The electrochemical behavior of rhenium-tricarbonyl complexes derived from this compound has been studied extensively. These complexes exhibit rich electrochemical properties that can be harnessed for sensor applications and energy storage devices .

Material Science

Sensing Applications

The unique properties of this compound and its metal complexes make them suitable candidates for developing advanced materials.

- Optical Sensors : The optical properties of the rhenium complexes have been investigated for their potential use in optical sensing applications. The ability to detect changes in the environment through optical signals is promising for developing sensitive detection methods .

- Nanomaterials : Recent studies have indicated that this compound can be used as a building block for synthesizing nanomaterials with tailored properties for various applications including drug delivery systems and photonic devices .

Biological Applications

Pharmacological Potential

Research into the biological activities of this compound and its derivatives has revealed potential pharmacological applications.

- Antibacterial Activity : Novel hybrids incorporating this compound have shown promise as antibacterial agents targeting DNA gyrase, an essential enzyme in bacterial replication. This highlights its potential role in addressing antibiotic resistance .

- Drug Development : The compound's ability to form stable metal complexes may also be leveraged in drug design, where metal-based drugs are gaining attention for their efficacy against various diseases .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Coordination Chemistry | Forms stable complexes with metals like copper and cadmium; applicable in sensors and catalysts. |

| Catalysis | Enhances asymmetric synthesis; rich electrochemical properties for sensors and energy devices. |

| Material Science | Used in optical sensors and nanomaterials for drug delivery and photonic applications. |

| Biological Applications | Potential antibacterial agents; roles in drug development targeting bacterial enzymes. |

Propriétés

IUPAC Name |

N-(dipyridin-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c15-14-11(9-5-1-3-7-12-9)10-6-2-4-8-13-10/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLOQKBNABUIDIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NO)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30935391 | |

| Record name | N-[Di(pyridin-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1562-95-4 | |

| Record name | Di-2-pyridinylmethanone oxime | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1562-95-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Di-2-pyridylketoxime | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001562954 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1562-95-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=155179 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-[Di(pyridin-2-yl)methylidene]hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30935391 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(2-pyridyl) ketone oxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.864 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DI-2-PYRIDYL KETONE OXIME | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6CW6XQN622 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of di-2-pyridyl ketone oxime?

A1: Di-2-pyridyl ketone oxime has the molecular formula C11H9N3O and a molecular weight of 211.22 g/mol.

Q2: What are the key spectroscopic features of di-2-pyridyl ketone oxime?

A2: Key spectroscopic features include characteristic bands in the infrared (IR) spectrum corresponding to the C=N, N-O, and O-H stretching vibrations. The 1H and 13C nuclear magnetic resonance (NMR) spectra provide valuable information about the structure and environment of the different protons and carbon atoms in the molecule. []

Q3: How does di-2-pyridyl ketone oxime interact with metal ions?

A3: Di-2-pyridyl ketone oxime acts as a multidentate ligand, typically coordinating to metal ions through its nitrogen atoms from the pyridyl rings and the oxygen atom from the oxime group. The exact coordination mode can vary depending on the metal ion, its oxidation state, and the presence of other ligands in the system. [, , , , , , , ]

Q4: What types of metal complexes can be formed with di-2-pyridyl ketone oxime?

A4: Di-2-pyridyl ketone oxime can form a wide range of metal complexes, including mononuclear, dinuclear, trinuclear, tetranuclear, pentanuclear, and even hexanuclear and larger clusters. These complexes exhibit diverse structural motifs and magnetic properties, making them of interest for various applications, such as catalysis, magnetism, and materials science. [, , , , , , , , , , ]

Q5: What factors influence the nuclearity and structure of di-2-pyridyl ketone oxime metal complexes?

A5: Several factors can influence the nuclearity and structure of the resulting metal complexes. These factors include:

Q6: Does di-2-pyridyl ketone oxime exhibit catalytic activity?

A6: While di-2-pyridyl ketone oxime itself might not be a highly active catalyst, its metal complexes have shown potential in various catalytic reactions. For example, ruthenium complexes containing di-2-pyridyl ketone oxime have been investigated for their activity in DNA cleavage reactions. []

Q7: What types of reactions can be catalyzed by di-2-pyridyl ketone oxime metal complexes?

A7: Research on the catalytic applications of di-2-pyridyl ketone oxime metal complexes is ongoing. Potential catalytic applications include oxidation, reduction, and hydrolysis reactions. Further research is needed to fully explore the catalytic potential of these complexes and optimize their activity and selectivity for specific reactions.

Q8: How is di-2-pyridyl ketone oxime used in analytical chemistry?

A8: Di-2-pyridyl ketone oxime has been explored as a reagent for the spectrophotometric determination of metal ions, particularly iron(II) and gold(III). The formation of colored complexes with these metal ions allows for their quantitative determination using UV-Vis spectrophotometry. [, ]

Q9: Have computational methods been applied to study di-2-pyridyl ketone oxime and its metal complexes?

A9: Yes, computational methods, such as density functional theory (DFT) calculations, can be employed to study the electronic structure, bonding, and spectroscopic properties of di-2-pyridyl ketone oxime and its metal complexes. These calculations provide valuable insights into the factors governing complex stability, reactivity, and magnetic behavior. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.